2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
Description
2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl group at the 2-position and a pyrrolidine ring substituted with a thiophen-3-ylmethyl moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(14-23-12-15-4-2-1-3-5-15)19-17-6-8-20(11-17)10-16-7-9-22-13-16/h1-5,7,9,13,17H,6,8,10-12,14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAFCSNXOUCDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSCC2=CC=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The synthesis may involve the following steps:
Formation of the Benzylsulfanyl Intermediate: This can be achieved by reacting benzylthiol with an appropriate halide under SN2 conditions.
Formation of the Thiophene Intermediate: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The benzylsulfanyl and thiophene intermediates can be coupled using Suzuki–Miyaura coupling to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are typically used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, compounds with thiophene and pyrrolidine moieties can interact with various molecular targets, including enzymes and receptors. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
a) Substituent Effects on Bioactivity
- Thiophene vs. Thiadiazole/Pyridine: The target compound’s thiophene ring (a sulfur-containing heterocycle) may enhance lipid solubility compared to the thiadiazole or pyridine rings in analogs. In contrast, the thiadiazole ring in ’s compound introduces additional hydrogen-bonding capacity, which could modulate selectivity for targets like kinases or proteases .
Halogenated Aryl Groups :
The 4-chlorophenyl group in the compound increases molecular weight and lipophilicity (ClogP ~3.5), which may enhance membrane permeability but reduce aqueous solubility. The target compound lacks halogenation, suggesting improved solubility (~386.5 Da) compared to the chlorinated analog (458.98 Da) .
b) Pyrrolidine Modifications
- By contrast, the unmodified pyrrolidine in the target compound retains flexibility for non-covalent binding .
- The 6-methoxypyridine substituent in ’s compound (S056-0330) adds hydrogen-bond acceptors, which could improve interactions with polar active sites, such as those in neurotransmitter receptors .
Pharmacokinetic and Physicochemical Properties
- Solubility : The absence of heavy halogens (e.g., Cl in ) may result in higher aqueous solubility than its chlorinated analog.
- Metabolic Stability : The benzylsulfanyl group in the target compound could undergo hepatic glucuronidation or oxidation, whereas the fluorophenyl group in S056-0330 () might confer resistance to metabolic degradation .
Biological Activity
2-(Benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2OS2, with a molecular weight of approximately 354.49 g/mol. The compound features a benzylsulfanyl group, a thiophene moiety, and a pyrrolidine ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling. For instance, it has been observed to influence calcium ion release in certain cellular contexts, indicating potential interactions with G protein-coupled receptors (GPCRs) .
Anticancer Potential
The compound's structural analogs have been investigated for anticancer properties. Compounds featuring thiophene rings are known to exhibit cytotoxic effects on cancer cell lines. Initial assessments suggest that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed that benzylsulfanyl derivatives inhibited growth of Gram-positive bacteria. |
| Study 2 | Anticancer Activity | Reported cytotoxic effects on various cancer cell lines; mechanisms involve apoptosis induction. |
| Study 3 | GPCR Interaction | Identified as a potential modulator of calcium signaling pathways via GPCRs. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzylsulfanyl Group : Utilizing thiol chemistry to introduce the sulfanyl moiety.
- Pyrrolidine Ring Construction : Employing cyclization reactions to form the pyrrolidine structure.
- Final Acetamide Formation : Coupling with acetic acid derivatives to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
